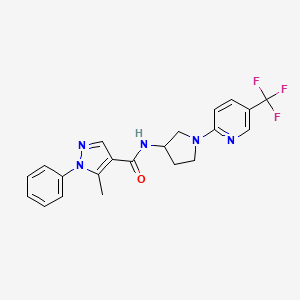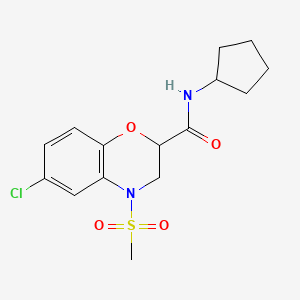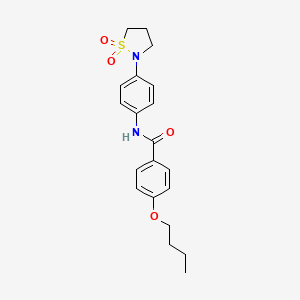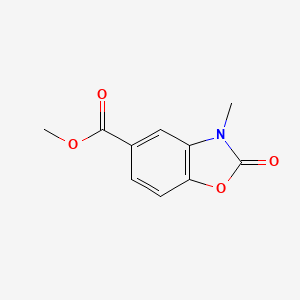![molecular formula C18H20N2O2S B2755982 1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine CAS No. 477869-45-7](/img/structure/B2755982.png)
1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine is a chemical compound known for its potential biological activity and various applications in scientific research. It is characterized by the presence of a pyrrolidine ring attached to a benzyl group, which is further substituted with a 4-methylphenylsulfanyl and a 3-nitro group.
準備方法
The synthesis of 1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine involves several steps, typically starting with the preparation of the benzyl intermediate. The synthetic route may include the following steps:
Thioether Formation: The 4-methylphenylsulfanyl group is introduced via a thioether formation reaction, often using a thiol and an appropriate base.
Pyrrolidine Attachment: The final step involves the attachment of the pyrrolidine ring to the benzyl intermediate, which can be achieved through nucleophilic substitution reactions.
Industrial production methods for this compound would involve scaling up these reactions while ensuring optimal reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The benzyl group can undergo substitution reactions, where the nitro or sulfanyl groups are replaced with other functional groups. Reagents such as halogens or nucleophiles are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studying biochemical pathways and interactions.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfanyl group may interact with thiol-containing proteins. These interactions can modulate biochemical pathways and cellular processes.
類似化合物との比較
Similar compounds to 1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine include:
1-{4-[(4-Methylphenyl)sulfanyl]-3-aminobenzyl}pyrrolidine: This compound has an amino group instead of a nitro group, which may alter its reactivity and biological activity.
1-{4-[(4-Methylphenyl)sulfanyl]-3-chlorobenzyl}pyrrolidine:
1-{4-[(4-Methylphenyl)sulfanyl]-3-hydroxybenzyl}pyrrolidine: The hydroxy group introduces different hydrogen-bonding capabilities and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-[[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-14-4-7-16(8-5-14)23-18-9-6-15(12-17(18)20(21)22)13-19-10-2-3-11-19/h4-9,12H,2-3,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEZYKPYNGDETM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CN3CCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide](/img/structure/B2755910.png)

![4-{[(2-Thienylcarbonyl)oxy]imino}-6,7-dihydro-1-benzofuran](/img/structure/B2755916.png)



![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2755921.png)

